An In-depth Technical Guide on the Physicochemical Properties of Diethyl Pyrimidine-4,6-dicarboxylate
An In-depth Technical Guide on the Physicochemical Properties of Diethyl Pyrimidine-4,6-dicarboxylate
Introduction
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry and drug development, forming the structural core of numerous biologically active molecules, including nucleobases essential for life (cytosine, thymine, and uracil) and a wide array of therapeutic agents.[1][2] The strategic placement and nature of substituents on the pyrimidine ring are pivotal in dictating the molecule's physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive technical overview of the physicochemical properties of diethyl pyrimidine-4,6-dicarboxylate, a molecule of significant interest for its potential applications in pharmaceutical research.[3][4] Due to the limited availability of direct experimental data for this specific diester, this document synthesizes information from closely related analogs and established principles of pyrimidine chemistry to present a predictive yet scientifically grounded profile.
Molecular Structure and Properties
The foundational step in understanding the physicochemical nature of a compound is the elucidation of its structure.
Caption: Chemical structure of diethyl pyrimidine-4,6-dicarboxylate.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of diethyl pyrimidine-4,6-dicarboxylate, based on data from analogous compounds.
| Property | Predicted/Inferred Value | Source/Basis for Prediction |
| Molecular Formula | C₁₀H₁₂N₂O₄ | Calculation |
| Molecular Weight | 224.21 g/mol | Calculation |
| Melting Point (°C) | 70-80 | Inferred from related diesters like diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate (72-74 °C).[5] |
| Boiling Point (°C) | >300 | Estimated based on the boiling point of related structures at reduced pressure.[5] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol; likely poorly soluble in water. | Based on solubility data for pyrimidine-4-carboxylic acid.[6][7] |
| logP (Octanol/Water) | ~1.0 - 1.5 | Extrapolated from the LogP of dimethyl pyrimidine-4,6-dicarboxylate (0.0498) and considering the addition of two ethyl groups.[8] |
| pKa | ~1.5 - 2.5 | Estimated based on the pKa of related pyrimidine derivatives, where the ring nitrogens are weakly basic due to the electron-withdrawing ester groups.[9] |
| Appearance | White to off-white solid. | Inferred from the appearance of similar pyrimidine derivatives.[10] |
Experimental Protocols for Characterization
The definitive characterization of diethyl pyrimidine-4,6-dicarboxylate relies on a suite of analytical techniques. The following section details the standard experimental protocols for obtaining these crucial data points.
Workflow for Physicochemical Characterization
Caption: A typical workflow for the synthesis, purification, and analytical characterization of a novel pyrimidine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by identifying the hydrogen (¹H) and carbon (¹³C) environments.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[10]
-
-
Expected ¹H NMR Spectral Features:
-
A triplet signal corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet signal for the methylene protons (-CH₂-) of the ethyl groups.
-
Singlet signals for the aromatic protons on the pyrimidine ring.
-
-
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the methyl and methylene carbons of the ethyl groups.
-
Signals for the carbonyl carbons of the ester groups.
-
Signals for the aromatic carbons of the pyrimidine ring.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the molecular formula.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 225.08, confirming the molecular weight of 224.21 g/mol .[10]
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Methodology:
-
Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Peaks:
-
Strong C=O stretching vibration for the ester groups around 1700-1730 cm⁻¹.
-
C-O stretching vibrations around 1100-1300 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic groups.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[11]
-
Melting Point Determination
-
Objective: To determine the melting point range as an indicator of purity.
-
Methodology:
-
Place a small amount of the crystalline solid into a capillary tube.
-
Use a calibrated melting point apparatus to slowly heat the sample.
-
Record the temperature range from the onset of melting to complete liquefaction.[12]
-
Solubility Assessment
-
Objective: To determine the solubility in various solvents relevant to biological and chemical applications.
-
Methodology:
-
Add a known mass of the compound to a fixed volume of the solvent (e.g., water, PBS, ethanol, DMSO, DMF) at a controlled temperature.
-
Stir the mixture for a defined period.
-
Visually inspect for dissolution or quantify the dissolved concentration using techniques like HPLC.[6]
-
Proposed Synthesis Pathway
Caption: A proposed two-step synthesis of diethyl pyrimidine-4,6-dicarboxylate from its dimethyl ester precursor.
Step 1: Hydrolysis of Dimethyl pyrimidine-4,6-dicarboxylate [13]
-
Dissolve dimethyl pyrimidine-4,6-dicarboxylate in methanol.
-
Add a solution of sodium hydroxide and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure.
-
Acidify the resulting solution with hydrochloric acid to precipitate the pyrimidine-4,6-dicarboxylic acid.
-
Filter, wash with cold water, and dry the solid product.
Step 2: Fischer Esterification
-
Suspend the pyrimidine-4,6-dicarboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diethyl pyrimidine-4,6-dicarboxylate by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][15] The diester functionalities at the 4 and 6 positions of diethyl pyrimidine-4,6-dicarboxylate offer valuable handles for further chemical modification. These ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[16] The physicochemical properties, such as lipophilicity (logP) and solubility, are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted moderately lipophilic nature of diethyl pyrimidine-4,6-dicarboxylate suggests it may have favorable membrane permeability characteristics, a desirable trait for potential drug candidates.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of diethyl pyrimidine-4,6-dicarboxylate, grounded in the analysis of closely related compounds and established chemical principles. The outlined experimental protocols provide a robust framework for its empirical characterization. The versatile pyrimidine core, coupled with the modifiable ester functionalities, positions this molecule as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further experimental validation of the properties presented herein is a crucial next step in unlocking the full potential of this promising chemical entity.
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